molecular formula C7H12ClNO B13962676 1-Piperidineacetyl chloride CAS No. 50618-83-2

1-Piperidineacetyl chloride

Cat. No.: B13962676
CAS No.: 50618-83-2
M. Wt: 161.63 g/mol
InChI Key: OTBJCAHTXOWUHB-UHFFFAOYSA-N
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Description

1-Piperidineacetyl chloride is an organic compound with the molecular formula C7H12ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry, due to its reactivity and ability to form various derivatives .

Preparation Methods

1-Piperidineacetyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial production methods often involve the use of more efficient and scalable processes. For example, continuous flow reactions and the use of catalysts can enhance the yield and purity of the compound. These methods are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

1-Piperidineacetyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., pyridine), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Piperidineacetyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of amides, esters, and other derivatives. This reactivity is crucial for its role in organic synthesis and drug development .

Properties

IUPAC Name

2-piperidin-1-ylacetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c8-7(10)6-9-4-2-1-3-5-9/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBJCAHTXOWUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310189
Record name 1-Piperidineacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50618-83-2
Record name 1-Piperidineacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50618-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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